Potassium sucrose octasulfate
CAS No.: 73264-44-5
VCID: VC0013897
Molecular Formula: C12H22KO35S8
Molecular Weight: 1021.9 g/mol
* For research use only. Not for human or veterinary use.

Description | Potassium sucrose octasulfate, also known as sucrose octasulfate potassium salt, is a chemical compound with the molecular formula C12H14K8O35S8 . Synonyms for this compound include potassium sucrose octasulfate, Sucrosofate potassium anhydrous, and Sucrose octasulphate potassium salt . The IUPAC name is octapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate . It has a molecular weight of 1287.5 g/mol . The EC number for potassium sucrose octasulfate is 615-946-5 . Sucrose octasulfate potassium salt is utilized as a pharmaceutical secondary standard and certified reference material for pharmaceutical release testing . Furthermore, it can be used to prepare liposomes for delivering Irinotecan . Studies indicate that sucrose octasulfate (SOS) can inhibit tumor growth in mouse melanoma and lung carcinoma models by preventing fibroblast growth factor 2 (FGF-2) binding . Compounds known as sucralfates, which include sucrose octasulfate potassium salt, are primarily used as medications to treat active duodenal ulcers . A similar compound, Sucrosofate, is a sucrose acid . Its parent compound is CID 444237 (Sucrosofate) . |
---|---|
CAS No. | 73264-44-5 |
Product Name | Potassium sucrose octasulfate |
Molecular Formula | C12H22KO35S8 |
Molecular Weight | 1021.9 g/mol |
IUPAC Name | octapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate |
Standard InChI | InChI=1S/C12H22O35S8.K/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);/t4-,5-,6-,7-,8+,9-,10+,11-,12+;/m1./s1 |
Standard InChIKey | ALFLVWDINUCJTJ-AKSHDPDZSA-N |
SMILES | C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
Canonical SMILES | C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O.[K] |
Appearance | Assay:≥95%A crystalline solid |
Synonyms | 1,3,4,6-Tetra-O-sulfo-β-D-fructofuranosyl α-D-Glucopyranoside Tetrakis(hydrogen sulfate) Octapotassium Salt; Sucrosofate Potassium; |
PubChem Compound | 156588380 |
Last Modified | Sep 14 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume